Dibutyltin bis(acetylacetonate)
Overview
Description
Dibutyltin bis(acetylacetonate): is an organotin compound with the chemical formula [CH3COCH=C(O-)CH3]2Sn[(CH2)3CH3]2 . It is known for its role as a catalyst in various industrial processes, particularly in the production of polymers and resins . The compound appears as a yellow to orange liquid or low-melting solid, depending on the ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin bis(acetylacetonate) is typically synthesized through the reaction of dibutyltin oxide with acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of dibutyltin bis(acetylacetonate) involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin bis(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different tin-containing products.
Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other ligands can be used under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield various organotin compounds .
Scientific Research Applications
Dibutyltin bis(acetylacetonate) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which dibutyltin bis(acetylacetonate) exerts its effects involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of new chemical bonds. This catalytic activity is crucial in processes such as polymerization and crosslinking .
Comparison with Similar Compounds
- Dibutyltin dilaurate
- Tin(II) acetylacetonate
- Dibutyltin diacetate
- Dibutyltin maleate
Comparison: Dibutyltin bis(acetylacetonate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Compared to other organotin compounds, it offers advantages in terms of stability and reactivity, making it particularly suitable for applications in polymerization and resin production .
Properties
IUPAC Name |
(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDHYAAWVNATK-VGKOASNMSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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